molecular formula C11H7F2NO B6414064 2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% CAS No. 1261971-06-5

2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95%

Cat. No. B6414064
CAS RN: 1261971-06-5
M. Wt: 207.18 g/mol
InChI Key: ZZIXDTZSNYXASP-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-4-hydroxypyridine (2,6-DFPH) is an organic compound that is widely used in scientific research. It is a colorless, volatile liquid with a molecular formula of C7H6F2NO and a molecular weight of 157.13 g/mol. 2,6-DFPH is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and analytical chemistry.

Scientific Research Applications

2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% is a widely used compound in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an analytical standard for the determination of trace elements in water, soil, and food samples. Additionally, it is used as a reagent in the synthesis of fluorescent probes for imaging and sensing applications.

Mechanism of Action

2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is an important enzyme involved in the metabolism of a variety of drugs, including warfarin, phenytoin, and diclofenac. 2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% inhibits CYP2C9 by forming a covalent adduct with the enzyme, thus blocking its activity.
Biochemical and Physiological Effects
2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a volatile liquid, making it easy to handle and store. However, it is important to note that 2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% is a highly reactive compound and should be handled with care.

Future Directions

There are several potential future directions for the use of 2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95%. It could be used in the development of new drugs, such as inhibitors of CYP2C9 or COX-2. Additionally, it could be used in the development of new fluorescent probes for imaging and sensing applications. Finally, it could be used in the synthesis of new compounds for use in agrochemicals and dyes.

Synthesis Methods

2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% can be synthesized in a two-step process. First, 2-fluorophenol is reacted with ethyl chloroformate to form 2-fluoro-4-ethoxycarbonylphenol. This intermediate is then reacted with 2-amino-6-fluoropyridine to form 2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95%. This synthesis method is relatively simple and yields a high-purity product.

properties

IUPAC Name

2-(2,6-difluorophenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)10-6-7(15)4-5-14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIXDTZSNYXASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692520
Record name 2-(2,6-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)pyridin-4(1H)-one

CAS RN

1261971-06-5
Record name 2-(2,6-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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